N-(5-chloro-2-hydroxyphenyl)-4-ethoxybenzenesulfonamide
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Overview
Description
Synthesis Analysis
While the exact synthesis process for “N-(5-chloro-2-hydroxyphenyl)-4-ethoxybenzenesulfonamide” is not available, similar compounds have been synthesized and studied. For instance, Cr(III), Fe(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II) complexes of N-(5-chloro-2-hydroxyphenyl)-3-methoxy-salicylaldimine (H2L), an ONO type tridentate ligand, were synthesized and characterized .
Scientific Research Applications
Crystallography and Supramolecular Chemistry
Crystal and Molecular Structures:- Compound 2 also crystallizes in the monoclinic space group C2/c, displaying similar hydrogen bonding and π–π interactions .
Medicinal Chemistry
Antioxidant Activity:- 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one exhibited antioxidant activity 1.5 times higher than ascorbic acid .
Coordination Chemistry
Transition Metal Complexes: Research Directions:Mechanism of Action
Result of Action
The molecular and cellular effects of N-(5-chloro-2-hydroxyphenyl)-4-ethoxybenzenesulfonamide’s action are currently unknown due to the lack of research on this compound .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-4-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S/c1-2-20-11-4-6-12(7-5-11)21(18,19)16-13-9-10(15)3-8-14(13)17/h3-9,16-17H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGODJPEBIBRRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-hydroxyphenyl)-4-ethoxybenzenesulfonamide |
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